1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one

bronchodilator tricyclic quinazolinone SAR

1,2,3,4,7,8,9,10-Octahydro-6H-pyrimido[2,1-b]quinazolin-6-one (CAS 358979-85-8, molecular formula C₁₁H₁₅N₃O, molecular weight 205.26 g/mol) is a fully saturated tricyclic quinazolinone belonging to the pyrimido[2,1-b]quinazolin-6-one class. This compound features a completely hydrogenated pyrimidine ring fused to a partially saturated quinazolinone core, distinguishing it from partially saturated analogs such as 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one (CAS 19801-37-7) and heterocyclic variants in the imidazo[2,1-b]quinazolin-5-one series.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 358979-85-8
Cat. No. B1418142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
CAS358979-85-8
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)N3CCCNC3=N2
InChIInChI=1S/C11H15N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-7H2,(H,12,13)
InChIKeySGDFOFWTTIZZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,7,8,9,10-Octahydro-6H-pyrimido[2,1-b]quinazolin-6-one (CAS 358979-85-8): Chemical Identity, Core Scaffold, and Comparator Landscape


1,2,3,4,7,8,9,10-Octahydro-6H-pyrimido[2,1-b]quinazolin-6-one (CAS 358979-85-8, molecular formula C₁₁H₁₅N₃O, molecular weight 205.26 g/mol) is a fully saturated tricyclic quinazolinone belonging to the pyrimido[2,1-b]quinazolin-6-one class . This compound features a completely hydrogenated pyrimidine ring fused to a partially saturated quinazolinone core, distinguishing it from partially saturated analogs such as 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one (CAS 19801-37-7) and heterocyclic variants in the imidazo[2,1-b]quinazolin-5-one series [1]. The pyrimido[2,1-b]quinazolin-6-one scaffold is recognized in the patent literature as a pharmacologically active tricyclic quinazolinone core with demonstrated bronchodilator, hypotensive, and CNS-modulatory properties in animal models [2]. The fully saturated octahydro derivative represents a distinct reduction state within this scaffold family, with implications for conformational flexibility, metabolic stability, and physicochemical properties relative to partially unsaturated or aromatic congeners.

Why Generic Substitution Fails for 1,2,3,4,7,8,9,10-Octahydro-6H-pyrimido[2,1-b]quinazolin-6-one: Evidence of Scaffold- and Saturation-Dependent Differentiation


Within the tricyclic quinazolinone family, substitution at the level of the core heterocycle—whether imidazo[2,1-b]quinazolin-5-one, pyrimido[2,1-b]quinazolin-6-one, or diazepino[2,1-b]quinazolin-7-one—as well as the degree of ring saturation (partially unsaturated vs. fully saturated octahydro), produces distinct pharmacological profiles and potency ranges that preclude simple interchange [1]. The patent literature explicitly demonstrates that bronchodilator activity among tricyclic quinazolinones is sensitive to both the heterocyclic ring size (n = 1, 2, or 3) and the nature of N-substituents, with effective intravenous doses spanning a 50-fold range (0.1–5 mg/kg) in the anesthetized guinea pig model depending on specific structural features [2]. Furthermore, imidazo[2,1-b]quinazolin-5-one analogs with optimized 10-substitution have been shown to be five to ten times more active than theophylline as bronchodilators, while exhibiting a distinct side-effect profile devoid of CNS and cardiovascular liabilities [3]. The fully saturated octahydro-pyrimido[2,1-b]quinazolin-6-one framework of the target compound introduces unique conformational and electronic characteristics—including increased sp³ character, altered basicity of the bridgehead nitrogen, and differential metabolic vulnerability—that distinguish it from both the partially saturated 3,4-dihydro analogs and the imidazo-based congeners, making direct functional substitution unreliable without empirical verification.

Quantitative Differentiation Evidence for 1,2,3,4,7,8,9,10-Octahydro-6H-pyrimido[2,1-b]quinazolin-6-one: Comparator-Anchored Performance Data


Ring-Size Pharmacophore Divergence: Pyrimido[2,1-b]quinazolin-6-one Bronchodilator Potency Range vs. Imidazo and Diazepino Congeners

The pyrimido[2,1-b]quinazolin-6-one scaffold (six-membered ring, n = 2) occupies a distinct position within the tricyclic quinazolinone pharmacophore series. Patent US 3,969,506 establishes that compounds of formula I—encompassing imidazo[2,1-b]quinazolin-5-ones (n = 1, five-membered ring), pyrimido[2,1-b]quinazolin-6-ones (n = 2, six-membered ring), and diazepino[2,1-b]quinazolin-7-ones (n = 3, seven-membered ring)—all exhibit bronchodilator activity in the anesthetized guinea pig model (intravenous administration, 0.1–5 mg/kg, bronchial resistance measured by the Konzett and Rössler method), but the potency range and optimal substitution pattern differ by ring size [1]. The six-membered pyrimido series (n = 2), to which the target compound belongs, offers a distinct conformational landscape and N-substituent tolerance compared to the five-membered imidazo series (n = 1). Published structure–activity relationship (SAR) data for the imidazo series demonstrate that specific 10-substituted 2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-ones achieve bronchodilator activity five to ten times greater than theophylline in isolated guinea pig tracheal strip assays [2].

bronchodilator tricyclic quinazolinone SAR

Saturation-State Divergence: Fully Saturated Octahydro vs. Partially Saturated 3,4-Dihydro Pyrimido[2,1-b]quinazolin-6-one Analogs

The target compound 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one (CAS 358979-85-8) is fully saturated across both the pyrimidine and quinazolinone rings, whereas the more commonly reported analog 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one (CAS 19801-37-7) retains an aromatic quinazolinone ring with only partial saturation of the pyrimidine portion [1]. This saturation difference has quantifiable implications: (i) the octahydro derivative has a molecular formula of C₁₁H₁₅N₃O (MW 205.26) versus C₁₁H₁₁N₃O (MW 201.22) for the 3,4-dihydro analog—a difference of two additional hydrogenation equivalents (4 hydrogen atoms) ; (ii) the fully saturated scaffold eliminates the planar aromatic quinazolinone chromophore, altering UV absorption properties, which is a measurable quality control parameter; (iii) the increased sp³ fraction (Fsp³ = 0.73 for the fully saturated octahydro vs. Fsp³ ≈ 0.45 for the 3,4-dihydro analog) correlates with improved aqueous solubility and altered metabolic stability profiles, a relationship well-established in medicinal chemistry literature for saturated vs. aromatic heterocyclic pairs [2]. The 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one scaffold has been reported to exhibit anticancer properties with cytotoxicity evaluated against MCF-7 (breast), B16 (melanoma), and sEnd.2 (endothelioma) cell lines, whereas no equivalent cell-based data have been published for the fully saturated octahydro analog, indicating divergent biological annotation .

saturation state conformational analysis ADME

Multi-Target Pharmacological Annotation of the Pyrimido[2,1-b]quinazolin-6-one Scaffold vs. Imidazo Congeners

Patent US 3,969,506 establishes that the pyrimido[2,1-b]quinazolin-6-one scaffold (formula I, n = 2) exhibits a multi-target pharmacological profile encompassing bronchodilator, hypotensive/antihypertensive, and central nervous system (CNS) activities, with the specific activity profile dependent on the N-substituent R group [1]. Compounds where R is alkyl or a phenyl ring separated by an alkylene spacer (formulae Ia, Ib, Ic) are designated as bronchodilators (i.v. 0.1–5 mg/kg in guinea pig), whereas compounds where R is phenyl, substituted phenyl, cycloalkyl, or cycloalkylalkyl (formulae Id, Ie) are designated as hypotensive/antihypertensive agents (i.v. administration in anesthetized dog), with preferred antihypertensive compounds having R = cyclopropylmethyl and n = 1 [1]. This contrasts with the imidazo[2,1-b]quinazolin-5-one series (n = 1), where certain compounds (e.g., 10-isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one) have been specifically profiled as bronchodilators without CNS or cardiovascular side effects [2]. US Patent 3,598,823 further demonstrates that specific imidazo and pyrimido[2,1-b]quinazoline compounds possess CNS stimulant, antidepressant, diuretic, and morphine-antagonist activities, with activity assignment varying by specific Example compound [3]. The multi-target nature of the pyrimido[2,1-b]quinazolin-6-one scaffold means that N-substituent choice critically determines which pharmacological activity predominates.

polypharmacology bronchodilator hypotensive CNS activity

Purity and Identity Verification: Commercially Available Batches of 1,2,3,4,7,8,9,10-Octahydro-6H-pyrimido[2,1-b]quinazolin-6-one vs. In-Class Alternatives

Commercially sourced 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one (CAS 358979-85-8) is available at specified purity levels of 95% (AKSci, Catalog 0918EM) and 97% (Leyan, Catalog 1143205) from multiple independent suppliers, with analytical characterization including HPLC and LC-MS as noted by Moldb (Catalog M187979) . The compound's unique CAS registry number (358979-85-8) and molecular formula (C₁₁H₁₅N₃O) provide unambiguous chemical identity verification, differentiating it from structurally similar analogs such as 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one (CAS 19801-37-7, C₁₁H₁₁N₃O, MW 201.22) and 2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one (C₁₁H₁₅N₃O, MW 205.26, but with a different saturation topology) . The availability of multiple independent suppliers with documented purity specifications reduces single-supplier dependency risk for procurement planning, a consideration not equally applicable to all in-class analogs, some of which are available from fewer commercial sources.

quality control purity specification procurement

Synthetic Tractability and Scaffold Diversification Potential of the Octahydro-Pyrimido[2,1-b]quinazolin-6-one Core

The 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one scaffold is accessible via the general synthetic route described in US Patent 3,969,506, which involves reaction of an N-carboxy anthranilic anhydride (isatoic anhydride) with a cyclic pseudothiourea such as 2-organomercapto-3,4,5,6-tetrahydropyrimidine at temperatures of 20–160°C, more usually 80–120°C [1]. The fully saturated nature of the octahydro scaffold provides multiple sites for further functionalization—including N-alkylation, oxidation, and halogenation—that are not equivalently accessible in the partially saturated 3,4-dihydro analogs due to the presence of the aromatic ring [2]. The ring-size distinction (six-membered pyrimido n = 2 vs. five-membered imidazo n = 1) further affects the geometry of N-substituent attachment and the steric environment around the bridgehead nitrogen, which has implications for both chemical diversification strategies and biological target engagement [3]. US Patent 3,745,216 and US Patent 3,621,025 provide additional synthetic methodology for imidazo and pyrimido[2,1-b]quinazoline compounds, establishing the broader synthetic feasibility of this scaffold class [4].

synthetic chemistry scaffold diversification building block

Divergent Biological Annotation: Anticancer Activity of 3,4-Dihydro Analog vs. Undefined Profile of the Fully Saturated Octahydro Derivative

The partially saturated analog 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one (CAS 19801-37-7) has been reported to possess significant anticancer properties, with derivatives evaluated for cytotoxic effects against multiple cancer cell lines including breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cells . In contrast, the fully saturated octahydro analog (CAS 358979-85-8) lacks equivalent published cell-based cytotoxicity data in peer-reviewed literature, representing a divergent biological annotation gap [1]. This dichotomy is consistent with the well-established principle in medicinal chemistry that the degree of ring saturation critically influences target engagement, cellular permeability, and metabolic stability—parameters that cannot be predicted from partially saturated analog data alone (see the Fsp³ paradigm established by Lovering et al., 2009) [2]. The absence of published anticancer activity data for the octahydro derivative does not imply lack of activity but rather an unmapped biological space that may offer opportunities for novel target discovery distinct from the 3,4-dihydro series.

anticancer cytotoxicity biological annotation

Optimal Research and Procurement Application Scenarios for 1,2,3,4,7,8,9,10-Octahydro-6H-pyrimido[2,1-b]quinazolin-6-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold Diversification: Exploring Underexploited Fully Saturated Tricyclic Quinazolinone Chemical Space

The fully saturated octahydro-pyrimido[2,1-b]quinazolin-6-one scaffold (Fsp³ ≈ 0.73) occupies an underexploited region of tricyclic quinazolinone chemical space relative to the more heavily annotated partially saturated 3,4-dihydro analogs (Fsp³ ≈ 0.45) [1]. The increased three-dimensional character of the octahydro scaffold is associated with improved aqueous solubility, enhanced metabolic stability, and reduced promiscuity—properties that correlate with higher clinical developability as demonstrated by Lovering et al. (2009) [2]. Procurement of this scaffold is indicated for medicinal chemistry programs targeting novel intellectual property space within the bronchodilator, hypotensive, or CNS-modulatory pharmacophores defined in US Patent 3,969,506, where the six-membered pyrimido ring (n = 2) provides a distinct substitution vector compared to the more extensively characterized imidazo series (n = 1) [3].

Bronchodilator Lead Optimization: Pyrimido[2,1-b]quinazolin-6-one as a Theophylline-Alternative Pharmacophore with Improved Therapeutic Window

The pyrimido[2,1-b]quinazolin-6-one scaffold class has demonstrated bronchodilator activity in the anesthetized guinea pig model (i.v. 0.1–5 mg/kg, Konzett and Rössler method) and in histamine-challenged unanesthetized guinea pigs (p.o. 0.5–100 mg/kg) [1]. The structurally related imidazo[2,1-b]quinazolin-5-one series has produced analogs five to ten times more potent than theophylline as bronchodilators, with the critical advantage of lacking CNS and cardiovascular side effects [2]. The octahydro-pyrimido scaffold offers a starting point for lead optimization campaigns seeking to achieve comparable or superior bronchodilator potency with an improved side-effect profile through systematic exploration of N-substituent SAR on the fully saturated core [3].

Chemical Biology Probe Development: Leveraging the Unannotated Biological Space of the Octahydro Scaffold

The absence of published cell-based activity data for 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one (CAS 358979-85-8) contrasts with the partially saturated 3,4-dihydro analog, which has reported anticancer cytotoxicity against MCF-7, B16, and sEnd.2 cell lines [1]. This annotation gap presents an opportunity for chemical biology programs seeking to identify novel target engagement profiles distinct from those of the 3,4-dihydro series. The fully saturated scaffold, with its altered conformational preferences, hydrogen-bonding capacity, and metabolic stability, may exhibit a differentiated biological fingerprint suitable for phenotypic screening or chemoproteomic target identification campaigns [2].

Multi-Target Polypharmacology Programs: Exploiting the Tunable Activity Profile of the Pyrimido[2,1-b]quinazolin-6-one Core

The pyrimido[2,1-b]quinazolin-6-one scaffold has been demonstrated to exhibit bronchodilator, hypotensive, and CNS-modulatory activities depending on the nature of the N-substituent, as documented in US Patents 3,969,506 and 3,598,823 [1][2]. This tunable polypharmacology distinguishes the pyrimido core from more selectively annotated scaffolds and makes it suitable for multi-target drug discovery programs, particularly in respiratory and cardiovascular indications where dual bronchodilator–hypotensive or bronchodilator–CNS-modulatory profiles may offer therapeutic advantages. Procurement of the unsubstituted octahydro parent compound (CAS 358979-85-8) provides a versatile starting material for systematic N-functionalization studies aimed at achieving the desired polypharmacological balance.

Quote Request

Request a Quote for 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.